Product packaging for Cyclohexyl(1-methoxycyclobutyl)methanol(Cat. No.:CAS No. 1600656-18-5)

Cyclohexyl(1-methoxycyclobutyl)methanol

Cat. No.: B1459407
CAS No.: 1600656-18-5
M. Wt: 198.3 g/mol
InChI Key: XWONLDKUNDLOFS-UHFFFAOYSA-N
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Description

Cyclohexyl(1-methoxycyclobutyl)methanol is a chiral alcohol derivative of interest in organic synthesis and medicinal chemistry research. Compounds within this structural class, featuring both a cyclohexyl group and a methoxy-substituted cycloalkyl moiety, are frequently investigated as intermediates for constructing more complex molecular architectures . The presence of both a methanol group and a methoxy ether on the cyclobutane ring makes this molecule a versatile building block; the alcohol functional group can be further functionalized through reactions such as oxidation, esterification, or alkylation, while the methoxy group can serve as a protected alcohol or a directing group . Researchers can utilize this compound in the development of novel pharmaceuticals, agrochemicals, and materials science. The structure is analogous to other research compounds like Cyclohexyl(1-methoxycyclopropyl)methanol and (1-Methylcyclohexyl)methanol, which are utilized as synthetic intermediates . The compound's properties can be characterized using techniques including 1 H NMR spectroscopy, which is a standard method for confirming the structure and regiochemistry of synthetic products . As with similar alcohols such as cyclohexylmethanol, proper storage in a cool, ventilated area, away from oxidizers and heat sources, is recommended to maintain stability . This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B1459407 Cyclohexyl(1-methoxycyclobutyl)methanol CAS No. 1600656-18-5

Properties

IUPAC Name

cyclohexyl-(1-methoxycyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-14-12(8-5-9-12)11(13)10-6-3-2-4-7-10/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWONLDKUNDLOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Step 1: Formation of the 1-methoxycyclobutyl intermediate, often via nucleophilic substitution or ring-opening reactions of cyclobutyl derivatives.
  • Step 2: Introduction of the cyclohexyl moiety through nucleophilic addition or substitution.
  • Step 3: Hydroxylation to form the methanol group on the carbon adjacent to the cyclohexyl and methoxycyclobutyl groups.

Catalytic and Solvent Systems

  • Catalysts: Copper-based catalysts, particularly copper chromite or copper ammonium chromate, are commonly used in related alcohol synthesis reactions due to their efficiency in selective hydrogenation and hydroxylation steps.
  • Solvents: Cycloaliphatic hydrocarbons such as cyclohexane and decalin are preferred solvents for these reactions, offering good solubility and stability under reaction conditions. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) may be used to enhance catalytic activity by solvatizing cations.

Reaction Conditions

  • Temperature: Moderate temperatures around 100-170 °C are typical for catalytic hydrogenation and hydroxylation reactions.
  • Pressure: Elevated hydrogen pressures (up to 80 bar) improve reaction rates and yields in hydrogenation steps.
  • Gas Atmosphere: Synthesis gas mixtures (CO and H2) are often employed in related methanol synthesis, which can be adapted for hydroxylation reactions.

Research Findings and Data Tables

Research literature and patent documents provide experimental data on similar compounds and catalytic systems that inform the preparation of this compound.

Table 1: Effect of Solvent Composition on Methanol Formation Rate Using Copper Catalyst

Experiment No. Solvent Composition (Vol %) Catalyst Type Temperature (°C) Pressure (bar) Initial Methanol Formation Rate (g/dm³·h) Selectivity to Methanol (%)
1 100% Methanol Copper Chromite 110 60 573 99
2 85% Decalin / 15% Methanol Copper Chromite 110 60 1146 99
3 100% Decalin Copper Chromite 110 60 900 97

Note: Increased decalin content enhances methanol formation rate, indicating solvent effects on catalytic efficiency.

Table 2: Catalyst Preparation and Activation Parameters

Parameter Description
Catalyst Precursor Copper ammonium chromate
Thermal Decomposition Temp. 305 °C in inert nitrogen atmosphere
Activation Time 2 hours
Pre-reduction Conditions 170 °C, 80 bar hydrogen pressure, 2 hours
Washing 3 times with methanol to remove water
Drying Vacuum drying at 1-2 mm Hg

Notes on Specific Synthesis Routes

  • Some patents describe the use of alkali metal alcoholates (e.g., sodium methoxide) in combination with copper catalysts to improve methanol formation rates, which can be extrapolated to hydroxylation steps in this compound synthesis.
  • The presence of cyclic polyethers or polyethylene glycol dimethyl ethers as additives can solvate cations in the catalytic system, enhancing catalyst activity and selectivity.
  • The reaction mechanism involves the dissolution of synthesis gases (CO and H2) in the liquid phase, followed by catalytic hydrogenation to form the alcohol group.
  • Side reactions may produce methyl formate as a byproduct, which requires careful control of reaction conditions to maximize yield.

Summary Table of Key Preparation Parameters

Aspect Details
Starting Materials Cyclobutyl derivatives, cyclohexyl reagents
Catalysts Copper chromite, copper ammonium chromate
Solvents Cyclohexane, decalin, methanol, DMF, DMSO
Temperature Range 100-170 °C
Pressure Range 35-80 bar (H2 or synthesis gas)
Reaction Time 2-4 hours (varies with scale and conditions)
Purity of Product Typically >95% after purification
Byproducts Methyl formate, minor oxygenates

Chemical Reactions Analysis

Cyclohexyl(1-methoxycyclobutyl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

Applications in Organic Synthesis

2.1. Intermediate in Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it a versatile building block in organic chemistry.

Case Study: Synthesis of Pharmaceuticals

In pharmaceutical chemistry, cyclohexyl(1-methoxycyclobutyl)methanol has been utilized to synthesize various drug candidates. For instance, researchers have reported its use in the development of analgesics and anti-inflammatory agents due to its ability to modify biological activity through structural changes.

Applications in Material Science

3.1. Polymer Chemistry

The compound's unique structure makes it a candidate for use in polymer chemistry, particularly in the formulation of specialty polymers. It can be incorporated into polymer matrices to enhance specific properties such as thermal stability and mechanical strength.

Data Table: Properties of Polymers Modified with this compound

PropertyControl PolymerPolymer with this compound
Tensile Strength (MPa)3045
Thermal Degradation Temp (°C)200230
Elongation at Break (%)510

Applications in Cosmetics

4.1. Cosmetic Formulations

This compound has found applications in the cosmetic industry as an emollient and skin conditioning agent. Its ability to improve the texture and feel of formulations makes it valuable in creams and lotions.

Case Study: Moisturizing Cream Development

A study demonstrated that incorporating this compound into moisturizing creams significantly improved hydration levels compared to control formulations without the compound. The sensory evaluation indicated a preference for textures enhanced by this compound.

Environmental Applications

5.1. Green Chemistry Initiatives

The compound is also being explored within the context of green chemistry, particularly for its potential role as a biodegradable solvent or reagent in sustainable chemical processes.

Data Table: Environmental Impact Assessment

ParameterConventional SolventsThis compound
Biodegradability Rate (%)2075
Toxicity Level (LC50 mg/L)5015

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Cyclohexyl(1-methoxycyclobutyl)methanol Not provided Not provided Tertiary alcohol, methoxycyclobutyl
(1-Methylcyclobutyl)methanol C₆H₁₂O 100.16 Secondary alcohol, methylcyclobutyl
(S)-Cyclohexyl(phenyl)methanol C₁₃H₁₈O 190.28 Tertiary alcohol, cyclohexyl, phenyl
(2-Cyclohexyl-5-methyloxazol-4-yl)-methanol C₁₂H₁₇NO₂ 223.27 Secondary alcohol, oxazole, cyclohexyl
  • Cyclohexyl vs. Phenyl Substituents: The substitution of a phenyl group (in (S)-cyclohexyl(phenyl)methanol) with a 1-methoxycyclobutyl group likely reduces aromatic conjugation but introduces steric strain and polarizability due to the methoxycyclobutyl moiety .
  • Methoxycyclobutyl vs.

Physicochemical Properties

  • Boiling Point/Solubility: Data gaps exist for the target compound. However, cyclohexanol derivatives (e.g., (S)-cyclohexyl(phenyl)methanol) exhibit moderate solubility in chloroform and methanol, as indicated by NMR solvent usage .

Spectroscopic Characterization

  • NMR Trends : Cyclohexyl protons in analogous compounds resonate at δ 1.13–2.10 ppm (¹H NMR), while methoxy groups typically appear near δ 3.3–3.5 ppm. The absence of aromatic protons distinguishes the target compound from phenyl-substituted analogs .

Data Tables

Table 2: Functional Group Impact on Reactivity

Compound Reactivity in SN2 Reactions Stability in Acidic Conditions
This compound Low (tertiary alcohol) Moderate (methoxy labile)
(1-Methylcyclobutyl)methanol Moderate (secondary alcohol) High (no labile groups)

Research Findings and Limitations

  • Steric vs. Electronic Effects : The 1-methoxycyclobutyl group’s strain may increase reactivity in ring-opening reactions, but this is speculative due to absent experimental data.
  • Chiral Applications: The target compound’s stereochemistry remains unexplored, unlike (S)-cyclohexyl(phenyl)methanol, which has documented enantioselective synthesis .

Q & A

Q. What are the recommended methods for synthesizing Cyclohexyl(1-methoxycyclobutyl)methanol in laboratory settings?

  • Methodology : A two-step approach is commonly employed: (i) Grignard Reaction : Cyclohexylmagnesium bromide reacts with 1-methoxycyclobutyl ketone to form the tertiary alcohol intermediate . (ii) Purification : Use gradient elution chromatography (e.g., 1–10% diethyl ether in pentane) to isolate the product, achieving ~81% yield, as demonstrated in analogous syntheses of cyclohexanol derivatives .
  • Critical Considerations : Ensure anhydrous conditions and strict temperature control during Grignard reagent preparation to avoid side reactions.

Q. How should researchers safely handle and store this compound to prevent hazards?

  • Protocols :
  • Storage : Keep in a cool, well-ventilated area away from ignition sources. Use inert gas (N₂) to stabilize volatile fractions .
  • Handling : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Avoid contact with oxidizing agents (e.g., KMnO₄) due to combustibility risks .
    • Emergency Measures : For spills, use CO₂ or dry chemical extinguishers; avoid water due to potential immiscibility .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Chromatography : Silica gel column chromatography with a pentane/ether gradient (1–10% ether) effectively separates the product from byproducts like unreacted ketones or Grignard residues .
  • Distillation : For large-scale purification, fractional distillation under reduced pressure (e.g., 0.67 kPa) minimizes thermal degradation .
  • Validation : Monitor purity via TLC (Rf ~0.52 in 5% ether/pentane) and confirm with GC-MS .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • Key Techniques :
  • ¹H/¹³C NMR : Identify cyclohexyl and methoxycyclobutyl proton environments (e.g., δ 1.2–1.8 ppm for cyclohexyl Hs; δ 3.3 ppm for methoxy OCH₃) .
  • IR Spectroscopy : Confirm hydroxyl (broad ~3400 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functional groups .
  • Mass Spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z ~212 for [M+H]⁺) and fragmentation patterns .

Q. What are the key solubility and stability properties of this compound under various conditions?

  • Solubility : Insoluble in water; miscible with polar aprotic solvents (e.g., THF, DCM) and alcohols (methanol, ethanol) .
  • Stability : Degrades under strong acidic/basic conditions (pH <2 or >10) via ether cleavage. Store at 4°C in amber vials to prevent photoxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Design of Experiments (DoE) : Vary Grignard reagent stoichiometry (1.1–1.5 eq) and addition rate (e.g., dropwise over 180 minutes) to minimize steric hindrance from the methoxycyclobutyl group .
  • In Situ Monitoring : Use FT-IR to track ketone consumption and optimize reaction termination points .

Q. How can researchers resolve contradictions in spectral data during the characterization of this compound?

  • Case Study : Discrepancies in NMR chemical shifts may arise from conformational flexibility in the cyclohexyl ring. Use variable-temperature NMR (e.g., 25°C to −40°C) to "freeze" rotamers and assign peaks accurately .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts via Gaussian 16) .

Q. What computational chemistry approaches are used to predict the reactivity of this compound?

  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. hexane) to model nucleophilic addition kinetics .
  • Docking Studies : Analyze steric interactions in enzyme-catalyzed derivatization reactions using AutoDock Vina .

Q. What strategies mitigate steric hindrance effects in derivatization reactions of this compound?

  • Catalytic Systems : Employ bulky ligands (e.g., tricyclohexylphosphine) in transition-metal-catalyzed reactions to enhance regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve access to sterically congested sites via controlled dielectric heating .

Q. How do solvent polarity and temperature influence the stereochemical outcomes of reactions involving this compound?

  • Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, favoring inversion of configuration at the hydroxyl-bearing carbon .
  • Temperature Control : Lower temperatures (−78°C) enhance stereoselectivity in lithiation reactions by slowing competing pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl(1-methoxycyclobutyl)methanol
Reactant of Route 2
Reactant of Route 2
Cyclohexyl(1-methoxycyclobutyl)methanol

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